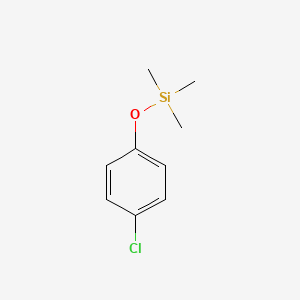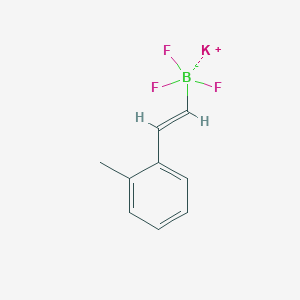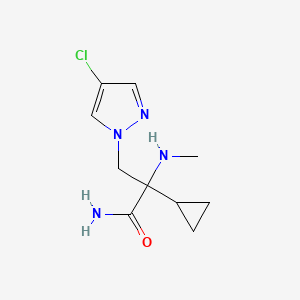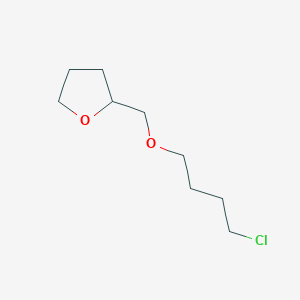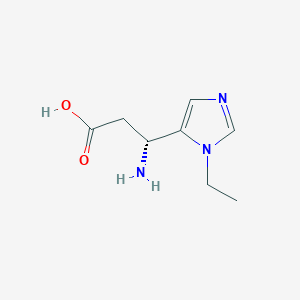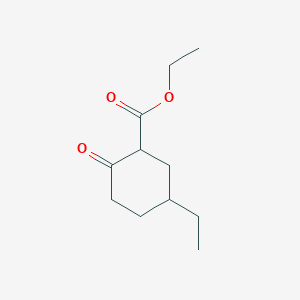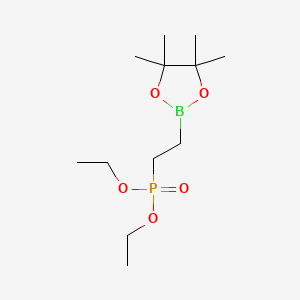
2-(Cyclobutylmethyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclobutylmethyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylmethyl)azetidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can yield azetidines . Another method includes the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of microwave irradiation for cyclocondensation reactions in an alkaline aqueous medium is one such method that has been reported to be efficient .
化学反応の分析
Types of Reactions: 2-(Cyclobutylmethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine N-oxides, while reduction can produce amines .
科学的研究の応用
2-(Cyclobutylmethyl)azetidine has several scientific research applications:
作用機序
The mechanism of action of 2-(Cyclobutylmethyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates reactions with nucleophiles and electrophiles, leading to the formation of various products. The compound can act as a nucleophile in ring-opening polymerization, forming polyamines . Additionally, its unique reactivity allows it to participate in various chemical transformations, making it a versatile intermediate in synthetic chemistry .
類似化合物との比較
Uniqueness: 2-(Cyclobutylmethyl)azetidine is unique due to its balance of ring strain and stability, which allows for facile handling and unique reactivity. Unlike aziridines, which are highly reactive and less stable, azetidines offer a more controlled reactivity, making them suitable for various applications . Additionally, the presence of the cyclobutylmethyl group imparts specific steric and electronic properties that differentiate it from other azetidines .
特性
分子式 |
C8H15N |
|---|---|
分子量 |
125.21 g/mol |
IUPAC名 |
2-(cyclobutylmethyl)azetidine |
InChI |
InChI=1S/C8H15N/c1-2-7(3-1)6-8-4-5-9-8/h7-9H,1-6H2 |
InChIキー |
VXHZILLEDLBHEZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)CC2CCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


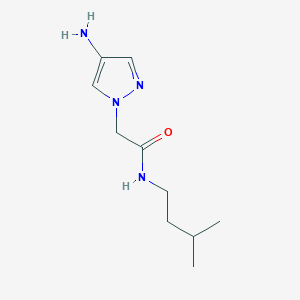
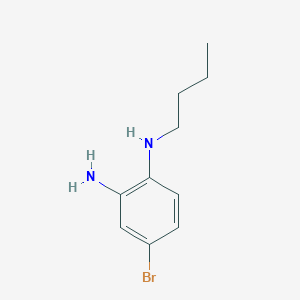
![(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid](/img/structure/B15299713.png)
![1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15299717.png)
